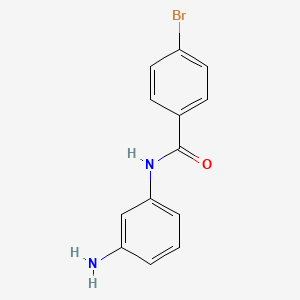

N-(3-aminophenyl)-4-bromobenzamide

Descripción

BenchChem offers high-quality N-(3-aminophenyl)-4-bromobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminophenyl)-4-bromobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-(3-aminophenyl)-4-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBDBHKTZBEWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precision Synthesis of N-(3-aminophenyl)-4-bromobenzamide: A Chemoselective Approach

Executive Summary

The synthesis of N-(3-aminophenyl)-4-bromobenzamide presents a classic challenge in medicinal chemistry: the need for regioselectivity (differentiating between two potential amine sites) and chemoselectivity (reducing a nitro group without dehalogenating a sensitive aryl bromide).

This scaffold is a critical intermediate in the development of Histone Deacetylase (HDAC) inhibitors and various kinase inhibitors. While a direct coupling of 1,3-diaminobenzene with 4-bromobenzoyl chloride is theoretically possible, it frequently results in di-acylated byproducts and purification bottlenecks.

This guide details the "Gold Standard" Nitro-Reduction Route . By utilizing 3-nitroaniline as a masked amine precursor, we guarantee 1:1 stoichiometry. Furthermore, we employ a Stannous Chloride (SnCl₂) reduction strategy to strictly preserve the 4-bromo motif, which is liable to cleavage under standard catalytic hydrogenation (Pd/C + H₂) conditions.

Retrosynthetic Analysis

To ensure high purity, we disconnect the amide bond, tracing the molecule back to 4-bromobenzoyl chloride and 3-nitroaniline . The nitro group serves as a robust protecting group for the second amine, to be revealed only after the amide bond is secured.

Figure 1: Retrosynthetic strategy prioritizing the preservation of the aryl bromide and prevention of di-acylation.

Experimental Protocol

Stage 1: The Schotten-Baumann Coupling

Objective: Synthesize the intermediate N-(3-nitrophenyl)-4-bromobenzamide.

Rationale: We use an acyl chloride under basic conditions to drive the reaction to completion. Pyridine is selected as the base/solvent to scavenge the HCl byproduct and prevent protonation of the aniline.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 3-Nitroaniline | 1.0 | Nucleophile |

| 4-Bromobenzoyl chloride | 1.1 | Electrophile |

| Pyridine | Solvent | Base/Solvent |

| DCM (Dichloromethane) | Co-solvent | Solubilizer (Optional) |

Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 3-nitroaniline (10 mmol) in anhydrous Pyridine (20 mL). Cool to 0°C using an ice bath.

-

Addition: Dropwise add 4-bromobenzoyl chloride (11 mmol) dissolved in minimal DCM over 15 minutes. Exothermic reaction—monitor temperature.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Quench & Workup:

-

Pour reaction mixture into ice-cold 1M HCl (100 mL) to neutralize pyridine and precipitate the product.

-

Filter the resulting solid.

-

Wash the cake with water (3x) and cold ethanol (1x).

-

-

Purification: Recrystallize from Ethanol/DMF if necessary.

-

Expected Appearance: Pale yellow solid.

-

Stage 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without debrominating the aryl ring.

Critical Mechanism: Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated here because oxidative addition of Palladium into the Ar-Br bond causes hydrodehalogenation (loss of Bromine). We utilize Tin(II) Chloride (SnCl₂) , which acts as a selective reducing agent for nitro groups in the presence of halides [1].[1][2]

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Nitro Intermediate | 1.0 | Substrate |

| SnCl₂[3] · 2H₂O | 5.0 | Reducing Agent |

| Ethanol (Abs.) | Solvent | Solvent |

Protocol

-

Setup: In a 250 mL RBF, suspend the Nitro Intermediate (from Stage 1) in Ethanol (50 mL).

-

Addition: Add SnCl₂ · 2H₂O (5.0 equiv) in one portion.

-

Reflux: Heat the mixture to 70–80°C (Reflux) for 2–4 hours.

-

Observation: The yellow suspension will slowly dissolve and may darken as the amine forms.

-

-

Workup (The "Emulsion Killer" Method):

-

Cool to RT.

-

Adjust pH to ~8 using saturated NaHCO₃ or 1M NaOH. Caution: Tin salts will form a thick white precipitate/gel.

-

Crucial Step: Add Celite to the mixture and filter through a Celite pad to remove the tin salts. Wash the pad thoroughly with EtOAc.

-

-

Extraction: Extract the filtrate with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (DCM:MeOH 95:5).

Figure 2: Experimental workflow highlighting the critical switch to Tin(II) Chloride for chemoselectivity.

Analytical Characterization (QC)

Upon isolation, the product must be validated. The following data is synthesized from fragment analysis and standard benzamide shifts [2].

Product: N-(3-aminophenyl)-4-bromobenzamide Formula: C₁₃H₁₁BrN₂O MW: 291.15 g/mol

| Technique | Expected Signal / Result | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 10.15 (s, 1H) | Amide -NH- (Downfield, diagnostic) |

| δ 7.90 (d, J=8.5 Hz, 2H) | Benzoyl Ar-H (Ortho to C=O) | |

| δ 7.72 (d, J=8.5 Hz, 2H) | Benzoyl Ar-H (Ortho to Br) | |

| δ 7.10 (s, 1H) | Aniline Ar-H (C2 position, between N's) | |

| δ 6.95 (t, 1H) | Aniline Ar-H (C5 position) | |

| δ 6.75 (d, 1H), 6.30 (d, 1H) | Aniline Ar-H (C4/C6 positions) | |

| δ 5.10 (bs, 2H) | Aniline -NH₂ (Broad singlet, D₂O exchangeable) | |

| MS (ESI+) | m/z 291.0 / 293.0 | [M+H]⁺ (Characteristic 1:1 Br isotope pattern) |

| IR (ATR) | 1650 cm⁻¹ | Amide C=O stretch |

| 3300-3400 cm⁻¹ | Primary Amine (-NH₂) stretch |

Troubleshooting & Optimization

Issue: Dehalogenation (Loss of Bromine)

-

Symptom: Mass spec shows peak at m/z 213 (Des-bromo analog).

-

Cause: If you attempted catalytic hydrogenation (Pd/C), traces of Pd inserted into the C-Br bond.

-

Fix: Switch immediately to SnCl₂ (as described) or Fe/NH₄Cl (Iron powder, 5 equiv, in Ethanol/Water 4:1 at reflux). Iron is also highly chemoselective for nitro groups in the presence of halides [3].

Issue: Tin Salt Emulsions

-

Symptom: During Step 2 workup, the organic and aqueous layers refuse to separate.

-

Fix: Do not skip the Celite filtration . Alternatively, use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during the wash. The tartrate complexes the tin, breaking the emulsion.

Issue: Di-acylation

-

Symptom: Mass spec shows m/z ~474.

-

Cause: Excess acid chloride reacting with the newly formed amine (rare in the Nitro route, common if using diamine starting material).

-

Fix: Ensure you are using the Nitro-Reduction route . If using phenylenediamine, you must use slow addition at -78°C, but the yield will still be lower.

References

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[2][3] Tetrahedron Letters, 25(8), 839-842.[2]

-

Spectral Database for Organic Compounds (SDBS). General NMR shifts for Benzamide and Aniline derivatives. AIST.

-

BenchChem Application Note. Selective reduction of nitro group in presence of aryl bromide. BenchChem Protocols.

-

Montalbetti, C. A., & Falque, V. (2005).[4] Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852.[4]

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 3. tandfonline.com [tandfonline.com]

- 4. synplechem.com [synplechem.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

"N-(3-aminophenyl)-4-bromobenzamide" chemical properties and structure

An In-Depth Technical Guide to N-(3-aminophenyl)-4-bromobenzamide: Synthesis, Characterization, and Applications

Abstract

N-(3-aminophenyl)-4-bromobenzamide is a substituted aromatic amide that serves as a highly versatile intermediate in synthetic organic and medicinal chemistry. Its structure, featuring a reactive primary amine and a halogenated phenyl ring, presents multiple opportunities for derivatization, making it a valuable building block for the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis and characterization, and an exploration of its applications in drug discovery and materials science. The methodologies are presented with an emphasis on the underlying chemical principles to provide researchers with a robust and reproducible framework.

Molecular Overview and Physicochemical Properties

Introduction to the Scaffold

The N-(3-aminophenyl)-4-bromobenzamide scaffold combines three key functional motifs: a central amide linkage, a 1,3-disubstituted (meta) aminophenyl ring, and a 1,4-disubstituted (para) bromophenyl ring. The amide bond provides structural rigidity and hydrogen bonding capabilities, common features in biologically active molecules. The 3-aminophenyl group is a crucial component in many kinase inhibitors and other targeted therapeutics, while the 4-bromophenyl moiety offers a reactive handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. This strategic combination of features makes the title compound a valuable precursor for creating libraries of compounds for high-throughput screening and lead optimization.

Chemical Structure

The structure consists of a 4-bromobenzoyl group attached to the nitrogen of a 3-aminoaniline (m-phenylenediamine).

Figure 1. 2D Structure of N-(3-aminophenyl)-4-bromobenzamide

Figure 1. 2D Structure of N-(3-aminophenyl)-4-bromobenzamide

Physicochemical Data Summary

The properties of N-(3-aminophenyl)-4-bromobenzamide are summarized below. Data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 898170-52-0 | [1] |

| Molecular Formula | C₁₃H₁₁BrN₂O | [1][2] |

| Molecular Weight | 291.15 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water | General chemical knowledge |

| Storage | Store in a cool, dry place, under an inert atmosphere | [4] |

Synthesis and Purification

Retrosynthetic Analysis & Strategy

The synthesis of N-(3-aminophenyl)-4-bromobenzamide is most logically approached via a two-step sequence starting from commercially available precursors. The primary disconnection is at the amide C-N bond, leading to 4-bromobenzoic acid and 1,3-diaminobenzene. However, the presence of two nucleophilic amino groups in 1,3-diaminobenzene would lead to poor selectivity.

A more robust strategy involves protecting one of the amino groups or using a precursor where the amino groups have different reactivities. The most common and efficient approach is to use 3-nitroaniline as the starting amine. This strategy involves two key transformations:

-

Amide Bond Formation: Acylation of 3-nitroaniline with an activated 4-bromobenzoic acid derivative. The electron-withdrawing nitro group deactivates the aniline amine, but it remains sufficiently nucleophilic to react with a highly electrophilic acyl chloride.

-

Nitro Group Reduction: Selective reduction of the nitro group to a primary amine, leaving the amide and bromo-substituent intact.

This pathway is advantageous as it utilizes readily available starting materials and employs reliable, high-yielding reactions.

Detailed Step-by-Step Synthetic Protocol

Step A: Synthesis of N-(3-nitrophenyl)-4-bromobenzamide

This step involves the formation of the amide bond via a Schotten-Baumann-type reaction between 4-bromobenzoyl chloride and 3-nitroaniline.

-

Reagent Preparation:

-

To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases and the solution becomes clear.[5]

-

Remove the excess thionyl chloride under reduced pressure to yield crude 4-bromobenzoyl chloride, which can be used directly in the next step.

-

-

Acylation:

-

In a separate 500 mL flask, dissolve 3-nitroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.[6]

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 4-bromobenzoyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the 3-nitroaniline solution over 30 minutes. Causality: Pyridine acts as a base to neutralize the HCl generated during the acylation, driving the reaction forward.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethanol to obtain N-(3-nitrophenyl)-4-bromobenzamide as a solid.[6]

-

Step B: Reduction to N-(3-aminophenyl)-4-bromobenzamide

This step selectively reduces the nitro group to an amine. Catalytic hydrogenation is a clean and effective method.

-

Reaction Setup:

-

To a hydrogenation flask, add the N-(3-nitrophenyl)-4-bromobenzamide (1.0 eq) from Step A.

-

Add a suitable solvent, such as ethanol or ethyl acetate.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).[5]

-

Causality: Pd/C is an efficient catalyst for the reduction of aromatic nitro groups under hydrogen pressure without affecting the aromatic bromide or the amide linkage.

-

-

Hydrogenation:

-

Seal the flask and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Self-Validation: The complete removal of the black Pd/C catalyst is a critical visual checkpoint.

-

Concentrate the filtrate under reduced pressure. The resulting solid is the target compound, N-(3-aminophenyl)-4-bromobenzamide.

-

If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.

-

Synthetic Workflow Diagram

Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Expected Spectroscopic Profile

The following table summarizes the expected spectroscopic data for N-(3-aminophenyl)-4-bromobenzamide based on its structure and data from analogous compounds.[7][8][9]

| Technique | Expected Observations | Rationale & Functional Group Assignment |

| ¹H NMR | ~8.5-9.5 ppm (s, 1H)~7.5-7.9 ppm (m, 4H)~6.5-7.2 ppm (m, 4H)~3.5-5.0 ppm (br s, 2H) | Amide N-H Aromatic protons of bromobenzoyl ringAromatic protons of aminophenyl ringAmine NH ₂ |

| ¹³C NMR | ~165-170 ppm~148-150 ppm~120-140 ppm (multiple)~110-118 ppm (multiple) | Amide C =OC -NH₂Aromatic carbons (C-H, C-Br, C-C=O)Aromatic carbons |

| FT-IR (cm⁻¹) | 3450-3300 (two bands)3300-3100 (broad)~1650 (strong)~1590 (strong)~550-650 | N-H stretch (primary amine)N-H stretch (amide)C=O stretch (Amide I)N-H bend (Amide II)C-Br stretch |

| Mass Spec (EI) | M⁺ at m/z 290/292 (approx. 1:1 ratio) | Molecular ion peak showing the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br). |

Quality Control and Characterization Workflow

Applications in Research and Drug Development

Role as a Versatile Synthetic Intermediate

N-(3-aminophenyl)-4-bromobenzamide is not typically an endpoint molecule but rather a strategic intermediate. Its bifunctional nature allows for sequential or orthogonal derivatization.

-

The Amino Group: The primary aromatic amine can be readily acylated, sulfonated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.

-

The Bromo Group: The aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of aryl, alkyl, alkyne, or amino substituents at this position, enabling extensive Structure-Activity Relationship (SAR) studies.

Potential as a Pharmacophore in Drug Discovery

The aminobenzamide substructure is present in numerous biologically active compounds. For instance, substituted 4-aminobenzamide derivatives have been investigated as inhibitors of Chromobox homolog 2 (CBX2), a protein involved in epigenetic regulation.[10] Furthermore, the broader N-phenylbenzamide scaffold is a cornerstone of many kinase inhibitors. The 3-amino group, in particular, is often used to confer specific interactions within the ATP-binding pocket of kinases or to serve as an attachment point for solubility-enhancing groups. The compound serves as a valuable starting point for developing inhibitors targeting various disease pathways, from oncology to inflammation.[11]

Safety and Handling

As a laboratory chemical, N-(3-aminophenyl)-4-bromobenzamide should be handled with appropriate care. The following information is based on safety data for structurally related compounds.[12][13]

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[12]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Avoid breathing dust. Prevent dust formation during handling.

-

Wash hands thoroughly after handling.[12]

-

-

Storage and Disposal:

Conclusion

N-(3-aminophenyl)-4-bromobenzamide is a synthetically accessible and highly valuable chemical building block. Its well-defined structure and dual points for chemical modification provide a robust platform for the rapid generation of compound libraries for drug discovery and materials science. The synthetic and analytical protocols detailed in this guide offer a comprehensive and validated approach for its preparation and characterization, empowering researchers to confidently utilize this versatile intermediate in their scientific endeavors.

References

- [Safety Data Sheet for a related benzamide]. (2025). Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ2v3ZBWbh0dtbcpdbqWw6IV7ySvNYpEoJbdwEHmPs5dwHA-e7cVjzXFqzt5j-O7_MlDAR360QWdk5AQC5Ni3rlcG2UtkQKwN1MpoR47dFE-XkRDGKgWqfTFGiLDZJp6Meh33VmXlNSzhMYWAd_fdIw8zh7mIhxpiUdf9JFStb16CqZQv6ub5fyq7L4EuO215mnS2Ygo_LdpQpuicVkaznA41FVc5D53IXuWGSCm1bLJM-t8CX_GZmAbjeeGg3-dWMSNNVQZf0BqBPy-QAIeI=]

- [Safety Data Sheet for N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride]. (n.d.). KISHIDA CHEMICAL CO., LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQU3RbzoGKZPx0oyyFcODyElAaiHfkvKQXCpns9cNy8wd7WgKKtMT4UwToHTLY4bMyha8jxqfy68QKT_BxQkXqTUGoR-0Vej0zdqosjNXlH_JcoUFV-8w0ATmSpAnjCj_rE60UY-cHYjfyHenqjG90tUOQ5_uBT1Ui1d8p9_7sQ76zernt]

- [Safety Data Sheet for 3-amino Benzamide]. (2025). Cayman Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl1gSLFi_Q912gTPBo6OmZGaPt68-6FCxoCp-bsDxlPYSrKuS_eI4pKQpEgYRznZ48P9_maEday_l8tNQvLk4__NX8abnjgoMDHl0Eb0WCqKaYvCihY2cqQc6OZhKe2utPaRPAKvfm7Q==]

- [Safety Data Sheet for a related compound]. (2025). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlA1mwxyHNNaLJ0bC4x6SVbbF_ef1qum85Cyg-8bPbFR1Gj4i5ZSMjOxTRRLjWyIOhab86mx-yA-00m2YRhO3IuSy7SOYfvjPcmsffi23mL6nXdQFuSxXyCx6A-ZoW-j1mdrV-TSKpdzSBJ_ZiS5c=]

- [N-(4-Aminophenyl)-4-bromobenzamide Product Page]. (n.d.). Hoffman Fine Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBt-q0MXuKVh4bibF0H7YkJ89BL3q5trt08EVQ94wwXF3tyDtjaLkYd_Xt8gYW8Roy_XzhZjk3Ga47BNAjlrn-cIztRWwlmWBrw-P-5aY-OkZSxJiOh66R_0Ddi0QFeVLI8BpNeqGDeGcUGFXJxbmo21a7saalv_B8t79p0vehay7Q8gzstDNJ_0ANFg==]

- [N-(3-Aminophenyl)-3-bromobenzamide Product Page]. (n.d.). BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKlmjMdPvBDx8iWW-OLvP2Li9OSRxxyyQWDyO7vqdO9kLXHU8_pP6OljcmLu5gabEaRpc93Md1xvJXQzgaaN2yMwMDvNeHatlE8cEUJsnu07lsejYHTBUQIJWNs49VoqDxILJ908oVuLmsNoK5]

- [N-(4-AMINOPHENYL)-4-BROMOBENZAMIDE Product Page]. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_2FiYIdNNiv2HjWFjFoTEh4KnDQxZLiNtl5UoXAvvdviOnsw7givPLmRDCy15mdJOLUXfHHnpD5NW8xqB3JI5DUaVCktPQduxAkhEGwCVxehDRWjBFFtSqvgIrX5TUnf7ZpVYgm7E-VVbKFt8jj8ApGYS6A==]

- Lasheen, D. et al. (2016). Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa_EN6tEWqf1lUsLyrCup2ws0XJkc4n6u-HlQErvXFKRUka71LnhQbUEmLzXnaXdd8S-EIzMw4wjST1J-fuwQeHr2nDkX1SSSpoDTw1ut8qjvV53wwte_z6jZDuO8A-MPIvvXuBUzK-ery73ywCoo_fZD9Dsvdx6m76gUQHp1VLDPtqV_D5_uNf5lIGdL2VNYxN-2zxZ5yK3FuSpZy2GOsHYlDI7heKSdqZtmDEAP_G-cXU-frv9ZZ8wiFVkE=]

- [Comparative Guide to the Synthetic Routes of N-(3-aminophenyl)sulfamide]. (2025). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5toZJQIwXRlvBC4BWECgz1gHxM9EQW4aUnFW7tU4Xzckx2LO1C1sLhE62wkWfOJCZfgb2oMyzW7mFv5Zb2HwAjAWafL0fDlUYjwkf343EShp-m3ks_0vjbgzLQ5K_apfoI4IqoXomLE15-sh4x-oGZNBus9ofDGw6gKh2hLKvr9cql75erzFhyJO2ix7cQwxk3WkjTHRlP2WWJjneG3Kw0C0=]

- [Spectroscopic Comparison: N-Bromobenzamide and Its Precursors]. (2025). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcS963dNCRbAV9wj5Yq6wMu0pDPbK1FqudIEyAbY37OXdsKfrXEvqRYGjdaYsq-NY_XfC7qHi5_sZpkgu04Lekdgf6Bf3IG9ffEtdcZr7mDaSMDCcTitonSW63H55Nze_B2jWCEcHxjjC1siNKr88pJPdhZVy3WI4wUUMBEtaKzPvarNKqEZn7U0fwQ61VCSE_pTeIHw0QcxBOdW8xEhgVTSL1515TyB0r4ctIlTY=]

- Butsch, K. et al. (2025). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs-O2YIv22v4rCi5cUc--juTq_TLYdzYj5kw3_5v-y9N--ncUHNOJjedrGnVT2jgEER7_2jYSkERLyq3D2m00iG10uyZqeTJyYzEgtmMSuYbpW_754y-ildPV46Q_aPre53Kdx3bUkKBR--udxWbjBBk2y4nygtqf4JgMQ5pgD8H6yxTaZCgtPuWDhHdp1KnSHUKS7azF6LpsXUBrOmKxyjr-owx2O-d7cbahBbhd6OJjAczNofEO54R0s_wtWeBZ1Dm-hWXMRrZezqDBAoEifWMg3DblWLzPXwhgjX9vuwIKU8O5xxMlXL-2g2g==]

- Valente, S. et al. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENuWt8jGwWInsLU9Zyzg74y7JYY2h8OalfCG_sfH2wyBCzRjhE_wWGRlf0YvxYr1W0595Tvl8nJvPhx06WRWtCrS7CPG6KckxQAFR6fIPVamVDU6uvgirRHJnBGgc1HImV2owad27f2pAR4g==]

- [4-Nitro-N-(3-nitrophenyl)benzamide]. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwhtcpWoO5EadjPf0C3B6VAuNdK-SsLio6JwD8Qm3mkI-nGDL8C3xywnVKzqRvlwAN_MBNI7EHWnjc99Vzef9tGiEK3b5AlH4ltaiMhxhqn0Q5Qiekj2NXl0n7Df__hOIhLQMFe-v1eHVx2Q==]

- [N-(3-Aminophenyl)-4-chlorobenzamide Product Page]. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSOVZhLHlEBtM1p-DRW-THOByek0naDXtNSmjek4XufvnTnIhc55OCP7qD4k1I_l08gMbe94P5ohMc0FDo6LH6M25wCCou-_Y1yUyO2xkNeJNAhRrYutPCv8k6QiBTJBcQcYVyAjKUjNvpi5nXXDi7yDWP9ov1XWlsZdmq6PAq]

- [4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum]. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw1d0IUNGoffD_GY67Yd3mePOtE7jxeSaYfu4aS7O_CGWmrcgL6yKglq9pcfzg19TU3g95qBV3rrGRygArwgtz4xXU0E2MVVg95IlqggFXq4stpoGfAyuT2wjzbnlpPjUmp-N3PJUFjfhoniw_g-TI_gl1Tw==]

- Baron, R. et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExJpEIY2uRtTSeeTlEb8HiiqpD8fZmpy5KUrxfW_PnbHyztr5_9uYbzhk14zMCwqZBoRvNZC9yF2G_HWo5h_OI0_BnaVlHTHKoTeB4HkP2AcKNw26bgJWcsKMfXz7U-J9DcF4=]

- Kawamoto, Y. et al. (n.d.). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. SSRN. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx_nE9XyvPwX8b8P1vCCtwoiWNnLkAZeIefH7cw1ThXLcmU-uEahfW8vhlm02A1FGCPFBJ9k2qLKQmhB4jhkUjS-KXRNW4gZm1BlNEFJJ9erzRioAGPXXsNsgnCUaWZjBElyi6ices2vCxiSqNVX00BShcxCUmID-pHpnNvlCYUdxCl3WM0GQdoocbkqxy8HiJXMep4jOiJSHVFfsmjfet4Fn2g-ekLudhArny-04pCJrugg==]

Sources

- 1. 1016758-32-9|N-(3-Aminophenyl)-3-bromobenzamide|BLD Pharm [bldpharm.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. kishida.co.jp [kishida.co.jp]

- 4. N-(3-Aminophenyl)-4-chlorobenzamide | 905811-04-3 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Nitro-N-(3-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]

- 10. papers.ssrn.com [papers.ssrn.com]

- 11. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

N-(3-aminophenyl)-4-bromobenzamide: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

Abstract: N-(3-aminophenyl)-4-bromobenzamide is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide range of complex organic compounds. Its unique structure, featuring a reactive primary amine and a readily functionalizable aryl bromide, makes it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth analysis of its physicochemical properties, synthesis methodologies, and applications, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, analytical characterization techniques, and safety considerations are also presented to support researchers in its effective utilization.

Physicochemical Properties and Structural Attributes

N-(3-aminophenyl)-4-bromobenzamide is a solid organic compound characterized by the presence of three key functional groups: an amide linkage, a primary aromatic amine, and an aryl bromide. These features dictate its chemical reactivity and potential for further elaboration. The primary amine is nucleophilic, while the carbon-bromine bond is susceptible to a variety of cross-coupling reactions.

Table 1: Physicochemical Properties of N-(3-aminophenyl)-4-bromobenzamide

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁BrN₂O | [1] |

| Molecular Weight | 291.15 g/mol | [1] |

| CAS Number | 898170-52-0 | [2] |

| Physical State | Solid | [1] |

| Melting Point | 200-203 °C | [1] |

Synthesis of N-(3-aminophenyl)-4-bromobenzamide

The most common and direct method for synthesizing N-(3-aminophenyl)-4-bromobenzamide is through the acylation of m-phenylenediamine with 4-bromobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Choices:

-

Selective Acylation: M-phenylenediamine possesses two amino groups. However, the selective mono-acylation is readily achievable by controlling the stoichiometry of the reactants. Using a slight excess of the diamine can help minimize the formation of the di-acylated byproduct.

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is typically used to dissolve both reactants.

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

-

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction rate, and then allowed to warm to room temperature to ensure completion.

Synthesis Pathway Diagram

Caption: Synthesis of N-(3-aminophenyl)-4-bromobenzamide via acylation.

Role as a Key Intermediate in Chemical Synthesis

The bifunctional nature of N-(3-aminophenyl)-4-bromobenzamide makes it an exceptionally useful building block for creating libraries of compounds for drug discovery.[3]

-

Amine Functionality: The primary amine can be readily derivatized through reactions such as acylation, alkylation, reductive amination, and urea/thiourea formation to introduce diverse chemical moieties.[4]

-

Aryl Bromide Functionality: The bromine atom is a versatile handle for transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. These reactions allow for the introduction of various aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the core scaffold.[3]

This dual reactivity has been particularly exploited in the synthesis of kinase inhibitors, where the benzamide core acts as a scaffold to position functional groups that interact with the ATP-binding site of the target kinase.[5][6][7] Several research programs have utilized this intermediate to develop potent inhibitors for targets like Fibroblast Growth Factor Receptor 1 (FGFR1) and Fms-like Tyrosine Kinase 3 (FLT3).[6][8]

Analytical Characterization

To ensure the identity and purity of synthesized N-(3-aminophenyl)-4-bromobenzamide, a combination of spectroscopic techniques is employed. While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from closely related analogues.[9]

Table 2: Predicted Spectroscopic Data for N-(3-aminophenyl)-4-bromobenzamide

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (multiple signals between δ 6.5-8.0 ppm), Amide NH (singlet, δ ~10 ppm), Amine NH₂ (broad singlet, δ ~5.0 ppm). |

| ¹³C NMR | Aromatic carbons (signals between δ 110-150 ppm), Amide carbonyl (signal around δ 165 ppm). |

| IR (cm⁻¹) | N-H stretching (amine and amide, ~3400-3200 cm⁻¹), C=O stretching (amide, ~1650 cm⁻¹), C-Br stretching (~600-500 cm⁻¹). |

| Mass Spec (MS) | Molecular ion peak (M+) at m/z 290/292 (due to bromine isotopes), and characteristic fragmentation patterns. |

Experimental Protocols

The following protocols are generalized methodologies that serve as a starting point for the synthesis and subsequent functionalization of N-(3-aminophenyl)-4-bromobenzamide.

Synthesis of N-(3-aminophenyl)-4-bromobenzamide

-

Reaction Setup: To a solution of m-phenylenediamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 equivalents).

-

Addition of Acyl Chloride: Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as detailed in Section 4.

General Protocol for a Suzuki Cross-Coupling Reaction

-

Reaction Setup: In a reaction vessel, combine N-(3-aminophenyl)-4-bromobenzamide (1.0 equivalent), a boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol.

-

Reaction: Heat the mixture under a nitrogen or argon atmosphere to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to isolate the coupled product.

Experimental Workflow Diagram

Caption: General workflow for synthesis, purification, and analysis.

Safety, Handling, and Storage

As with all laboratory chemicals, N-(3-aminophenyl)-4-bromobenzamide should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

-

Handling: Use in a well-ventilated area or with appropriate exhaust ventilation.[11] Avoid breathing dust.[11] Wash hands and any exposed skin thoroughly after handling.[12]

-

Hazards: May cause skin and serious eye irritation.[12] May be harmful if swallowed or inhaled.[13][14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[14] Keep away from strong oxidizing agents and strong acids.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.[11]

Conclusion

N-(3-aminophenyl)-4-bromobenzamide is a high-value chemical intermediate with significant utility in synthetic organic chemistry, particularly in the field of drug discovery. Its straightforward synthesis and the orthogonal reactivity of its amino and bromo functionalities provide a robust platform for the rapid generation of diverse molecular architectures. This guide has outlined the essential technical information required for its synthesis, characterization, and application, providing a solid foundation for researchers aiming to leverage this versatile building block in their scientific endeavors.

References

- Fisher Scientific. (2025, December 19). Safety Data Sheet.

- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet.

- Cayman Chemical. (2025, June 19). Safety Data Sheet.

- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet.

- TCI Chemicals. (2024, November 19). Safety Data Sheet.

- Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460.

- Sigma-Aldrich. (n.d.). N-(4-AMINOPHENYL)-4-BROMOBENZAMIDE AldrichCPR.

- BLDpharm. (n.d.). 1016758-32-9|N-(3-Aminophenyl)-3-bromobenzamide.

- Patil, S., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Pharmaceutical Sciences and Research, 11(3), 1000-1008.

- Hoffman Fine Chemicals. (n.d.). CAS 292870-41-8 | N-(4-Aminophenyl)-4-bromobenzamide.

- ChemicalBook. (n.d.). N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis.

- Fares, M., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the colchicine binding site on tubulin as anticancer agents. Drug Design, Development and Therapy, 8, 115-127.

- BenchChem. (2025). Spectroscopic Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Technical Guide.

- Smolecule. (2023, August 19). Buy N-(3-Bromophenyl)benzamide | 10286-85-8.

- Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Journal of Chemical Crystallography, 40, 1030-1035.

- National Center for Biotechnology Information. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. PubChem Compound Database.

- ChemicalBook. (n.d.). 4-Amino-N-(3-Aminophenyl)-Benzamide | 2657-85-4.

- Valik, J., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)

- Zhang, Y., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Heterocyclic Chemistry, 56(2), 575-584.

- Santa Cruz Biotechnology. (n.d.). 3-amino-N-(4-bromophenyl)propanamide.

- Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.

- BenchChem. (2025). Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs: Application Notes and Protocols.

- Gevorgyan, A., et al. (2018). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 23(1), 113.

- Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(22), 4133.

- Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Bioorganic & Medicinal Chemistry Letters, 28(18), 3077-3081.

- Bagley, M. C., Dwyer, J. E., & Davis, M. D. (2011). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 9(21), 7315-7322.

- Gowda, B. T., et al. (2009). N-(4-Bromophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o597.

- ChemicalBook. (n.d.). 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 1016758-32-9|N-(3-Aminophenyl)-3-bromobenzamide|BLD Pharm [bldpharm.com]

- 3. Buy N-(3-Bromophenyl)benzamide | 10286-85-8 [smolecule.com]

- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. fishersci.com [fishersci.com]

The Aminophenyl Benzamide Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The aminophenyl benzamide core is a privileged scaffold in medicinal chemistry, forming the structural basis of a diverse array of therapeutic agents. Its inherent structural features—a benzoyl group linked to an aminophenyl moiety via an amide bond—provide a versatile platform for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the discovery, history, synthetic methodologies, and key mechanisms of action of aminophenyl benzamide derivatives, with a focus on their applications in oncology and beyond.

The general structure of an aminophenyl benzamide derivative consists of a benzamide, which is a benzoic acid derivative where the hydroxyl group is replaced by an amine, linked to a phenyl group that is substituted with an amino group. The position of the amino group on the phenyl ring (ortho, meta, or para) and further substitutions on either aromatic ring give rise to a vast chemical space for drug discovery.[1][2]

A Journey Through Time: The Historical Development of Aminophenyl Benzamide Derivatives

The story of aminophenyl benzamide derivatives is intertwined with the broader history of benzamides in medicinal chemistry. While the initial discovery of benzamide itself dates back to the 19th century, its therapeutic potential and that of its derivatives began to be realized in the mid-20th century.[3][4]

A Timeline of Key Developments:

-

19th Century: The foundations of organic chemistry are laid, with the first synthesis of amides from carboxylic acids and amines. Friedrich Wöhler and Justus von Liebig's work on benzamide in 1832 was a notable early milestone.[3]

-

Mid-20th Century: The post-war era saw a surge in the discovery of synthetic therapeutic agents.[5] While not aminophenyl benzamides in the modern sense, the development of procainamide, a procaine derivative with an amide linkage, highlighted the potential of benzamide-containing structures as bioactive molecules.

-

Late 20th Century: The focus of drug discovery shifted towards more targeted therapies. The exploration of enzyme inhibitors and receptor modulators led to the synthesis and investigation of a wide range of substituted benzamides. A significant patent filed in 1987 described N-(2'-aminophenyl)-benzamide derivatives for the treatment of cancer, marking a key moment in the development of this specific class of compounds.[6]

-

21st Century: The "omics" revolution and a deeper understanding of disease biology at the molecular level propelled the development of highly specific aminophenyl benzamide derivatives. The discovery of their ability to inhibit key enzymes like histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR-2) has led to their emergence as a critical class of anti-cancer agents.[7][8]

The Art of Creation: Synthesis of Aminophenyl Benzamide Derivatives

The synthesis of aminophenyl benzamide derivatives typically involves the formation of an amide bond between a substituted benzoic acid and a substituted aniline. Several reliable methods have been established, with the choice of route often depending on the nature of the substituents and the desired scale of the reaction.

A common and straightforward approach involves the activation of the carboxylic acid group of a benzoic acid derivative, followed by reaction with an aminophenyl compound. A typical synthetic route begins with the conversion of a nitro-substituted benzoic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This is followed by the reaction of the acyl chloride with a nitroaniline. The resulting nitro-substituted benzamide is then reduced to the desired aminophenyl benzamide derivative, often through catalytic hydrogenation using palladium on carbon (Pd/C).[9]

Experimental Protocol: General Synthesis of an N-(4-aminophenyl)-substituted Benzamide

This protocol outlines a representative synthesis starting from a substituted benzoic acid and p-nitroaniline.

Step 1: Acyl Chloride Formation

-

To a solution of the substituted benzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add thionyl chloride (2-3 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Reflux the reaction mixture for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

Step 2: Amide Bond Formation

-

Dissolve the crude acyl chloride in dry DCM.

-

In a separate flask, dissolve p-nitroaniline (1 equivalent) and a base such as triethylamine (TEA) (2-3 equivalents) in dry DCM.

-

Slowly add the acyl chloride solution to the p-nitroaniline solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the nitro-substituted benzamide.

Step 3: Reduction of the Nitro Group

-

Dissolve the nitro-substituted benzamide in ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon) for 30 minutes to a few hours, monitoring by TLC.

-

Once the reduction is complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude aminophenyl benzamide derivative.

Purification and Characterization

Purification:

-

Column Chromatography: This is a standard method for purifying the crude product. A silica gel column is typically used with a gradient of ethyl acetate in hexanes as the eluent.[10]

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The chemical shifts, integration, and coupling patterns provide detailed information about the molecular framework.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=O stretches of the amide bond.

Unraveling the Mechanisms: How Aminophenyl Benzamide Derivatives Exert Their Effects

The therapeutic efficacy of aminophenyl benzamide derivatives stems from their ability to interact with and modulate the activity of key biological targets. Three prominent mechanisms of action have been identified, particularly in the context of cancer therapy: histone deacetylase (HDAC) inhibition, vascular endothelial growth factor receptor 2 (VEGFR-2) inhibition, and DNA crosslinking.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[8] This deacetylation leads to a more condensed chromatin structure, repressing gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

Aminophenyl benzamide derivatives, such as Entinostat (MS-275) and Mocetinostat, act as HDAC inhibitors.[7][13] The N-(2-aminophenyl)benzamide moiety is a key pharmacophore that chelates the zinc ion in the active site of class I HDACs, thereby blocking their enzymatic activity.[7] This inhibition leads to the accumulation of acetylated histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[14]

Table 1: Examples of Aminophenyl Benzamide HDAC Inhibitors

| Compound Name | Structure | Target HDACs | Therapeutic Application |

| Entinostat (MS-275) | (Image of Entinostat structure) | Class I HDACs (HDAC1, 2, 3) | Cancer (in clinical trials) |

| Mocetinostat | (Image of Mocetinostat structure) | Class I HDACs (HDAC1, 2, 3) | Cancer (in clinical trials) |

| Chidamide | (Image of Chidamide structure) | Class I HDACs | Peripheral T-cell lymphoma (approved in China) |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | (Image of the compound structure) | HDAC1 selective | Preclinical anticancer studies |

Signaling Pathway: HDAC Inhibition

Caption: HDAC inhibition by aminophenyl benzamide derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF-A, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[15]

Several aminophenyl benzamide derivatives have been developed as potent inhibitors of VEGFR-2. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[16] By inhibiting VEGFR-2, these derivatives effectively block tumor-induced angiogenesis, cutting off the tumor's blood supply and inhibiting its growth.

Table 2: Examples of Aminophenyl Benzamide VEGFR-2 Inhibitors

| Compound Name | Structure | Target Kinases | Therapeutic Application |

| Apatinib | (Image of Apatinib structure) | VEGFR-2 | Gastric cancer (approved in China) |

| Foretinib | (Image of Foretinib structure) | VEGFR-2, MET | Cancer (in clinical trials) |

| Tivozanib | (Image of Tivozanib structure) | VEGFR-1, -2, -3 | Renal cell carcinoma (approved) |

| ZINC33268577 | (Image of ZINC33268577 structure) | VEGFR-2 | Preclinical anti-angiogenesis studies[17] |

Signaling Pathway: VEGFR-2 Inhibition

Caption: VEGFR-2 signaling cascade and its inhibition.

DNA Crosslinking

Certain aminophenyl benzamide derivatives have been shown to exert their cytotoxic effects through DNA crosslinking. This mechanism involves the covalent linkage of the two strands of the DNA double helix, which prevents DNA replication and transcription, ultimately leading to cell death.

While less common than HDAC or VEGFR-2 inhibition, this mechanism is particularly relevant for certain classes of antitumor agents. For example, compounds containing reactive moieties, such as nitrogen mustards, can be incorporated into the aminophenyl benzamide scaffold.[14] These agents can then form interstrand crosslinks within the DNA of rapidly dividing cancer cells, leading to their selective destruction.

Table 3: Examples of Aminophenyl Benzamide Derivatives with Potential DNA Crosslinking Activity

| Compound Name | Structure | Key Feature | Proposed Application |

| 4-amino-N-(2'-aminophenyl)benzamide derivatives with nitrogen mustard moiety | (Generic structure with nitrogen mustard) | Contains a DNA alkylating group | Anticancer |

| Analogs of Duocarmycin | (Generic structure with cyclopropane) | Contains a DNA alkylating pharmacophore | Anticancer |

Mechanism: DNA Interstrand Crosslinking

Caption: DNA crosslinking by aminophenyl benzamide derivatives.

In the Lab: Key Experimental Protocols

The successful development of novel aminophenyl benzamide derivatives relies on robust and reproducible experimental protocols for their synthesis, purification, and biological evaluation.

Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by HDAC enzymes.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer

-

HDAC inhibitor (e.g., Trichostatin A) as a positive control

-

Test compounds (aminophenyl benzamide derivatives)

-

Developer solution (containing a protease)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in assay buffer.

-

In the wells of the 96-well plate, add the assay buffer, the HDAC enzyme, and either the test compound, positive control, or vehicle (for the negative control).

-

Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

-

Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the developer solution to each well. The developer will cleave the deacetylated substrate, releasing a fluorescent product.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase assay buffer

-

ATP

-

A suitable substrate (e.g., a poly(Glu, Tyr) peptide)

-

Test compounds (aminophenyl benzamide derivatives)

-

A detection reagent (e.g., a phosphotyrosine-specific antibody or an ATP-Glo™ luminescent assay kit)

-

96-well plate

Procedure:

-

Prepare serial dilutions of the test compounds in kinase assay buffer.

-

To the wells of the 96-well plate, add the kinase assay buffer, the VEGFR-2 enzyme, the substrate, and the test compound or vehicle.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (the method will depend on the detection reagent used).

-

Quantify the amount of substrate phosphorylation. If using an antibody-based method, this may involve an ELISA-like procedure. If using a luminescent ATP detection kit, the amount of remaining ATP is measured, which is inversely proportional to the kinase activity.

-

Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

Aminophenyl benzamide derivatives have firmly established themselves as a versatile and valuable scaffold in drug discovery. Their journey from historical chemical curiosities to clinically approved life-saving medicines is a testament to the power of medicinal chemistry. The ability to modulate their activity against diverse targets such as HDACs and VEGFR-2 underscores their continued importance in the development of novel therapies, particularly in oncology.

Future research in this area will likely focus on the development of even more selective inhibitors to minimize off-target effects and improve patient outcomes. The exploration of novel therapeutic applications beyond cancer, such as in inflammatory and neurodegenerative diseases, also holds significant promise. As our understanding of disease biology continues to grow, the aminophenyl benzamide scaffold will undoubtedly remain a key platform for the design and synthesis of the next generation of targeted therapeutics.

References

-

Gerokonstantis, D. T., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. [Link]

-

Hogg, S. J., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 759408, N-(2-aminophenyl)benzamide. [Link]

-

Taylor & Francis. Benzamide – Knowledge and References. [Link]

-

Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology. [Link]

-

Stenutz. 4-amino-N-(4-aminophenyl)benzamide. [Link]

-

ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

-

Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]

-

Varghese, S., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. International Journal of Molecular Sciences. [Link]

-

Wikipedia. VEGFR-2 inhibitor. [Link]

-

El-Sayed, M. A. A., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. [Link]

- Google Patents. CN1012498B - The preparation method of N-(2'-aminophenyl)

-

Wikipedia. Crosslinking of DNA. [Link]

-

Rycenga, H. B., & Long, D. T. (2021). Synthesis of DNA duplexes containing site-specific interstrand cross-links via sequential reductive amination reactions involving a derivatizable amino group. Biochemistry. [Link]

-

Wikipedia. Timeline of crystallography. [Link]

-

Patrick, G. L. (2017). History of Drug Discovery. eLS. [Link]

-

Newman, D. J., & Cragg, G. M. (2024). History and Prospects of Drug Discovery and Development Collaboration between Industry and Academia. Journal of Natural Products. [Link]

-

Semantic Scholar. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]

- Google Patents. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.

-

MDPI. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. [Link]

-

ResearchGate. Examples of previously reported 2-aminobenzamides and their inhibitory.... [Link]

-

NIST. Benzamide, N-(4-aminophenyl)-. [Link]

-

PubMed. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. [Link]

-

ACS Publications. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. [Link]

-

PubMed. An Improved 4'-Aminomethyltroxsalen-Based DNA Crosslinker for Biotinylation of DNA. [Link]

Sources

- 1. CAS 17625-83-1: N-(4-Aminophenyl)benzamide | CymitQuimica [cymitquimica.com]

- 2. N-(2-aminophenyl)benzamide | C13H12N2O | CID 759408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Timeline of crystallography - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1012498B - The preparation method of N-(2'-aminophenyl)-benzamide derivative - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 14. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 15. dovepress.com [dovepress.com]

- 16. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

Using "N-(3-aminophenyl)-4-bromobenzamide" as a histone deacetylase (HDAC) inhibitor

Application Note: Specificity Profiling & Mechanism Validation of Benzamide HDAC Inhibitors

Part 1: Core Directive & Scientific Rationale

Executive Summary

This Application Note details the protocol for using N-(3-aminophenyl)-4-bromobenzamide (3-APBB) as a structural negative control in Histone Deacetylase (HDAC) inhibition assays.

While benzamide-based small molecules are potent, Class I-selective HDAC inhibitors (e.g., Entinostat, Mocetinostat), their activity relies strictly on the ortho-aminoanilide (2-aminophenyl) pharmacophore to chelate the zinc ion (

Therefore, 3-APBB is not used as a therapeutic inhibitor itself, but as a critical specificity probe to validate that biological effects observed with active benzamides are due to on-target HDAC inhibition rather than off-target toxicity or scaffold promiscuity.

Mechanism of Action: The "Ortho-Meta" Switch

-

Active Inhibitors (Ortho): N-(2 -aminophenyl) benzamides possess an amine group at the ortho position relative to the amide bond. This allows the carbonyl oxygen and the amino nitrogen to form a tight, bidentate chelate with the catalytic

ion, blocking substrate access. -

Negative Control (Meta): In N-(3-aminophenyl)-4-bromobenzamide , the amine is shifted to the meta position. This increases the distance from the carbonyl oxygen, breaking the chelation geometry. The molecule may enter the binding pocket but cannot neutralize the catalytic core.

Part 2: Experimental Protocols

Protocol A: In Vitro Fluorometric HDAC Activity Assay

Objective: To quantify and compare the IC50 of the active 2-amino analog vs. the inactive 3-APBB control against recombinant HDAC1/2/3.

Materials:

-

Recombinant HDAC1, HDAC2, or HDAC3 enzyme.

-

Fluorogenic Substrate: Acetyl-Lys(Ac)-AMC (or equivalent).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

. -

Test Compounds:

-

Active: N-(2-aminophenyl)-4-bromobenzamide (Positive Control).

-

Test/Negative: N-(3-aminophenyl)-4-bromobenzamide (3-APBB).

-

Vehicle: DMSO.

-

Workflow:

-

Compound Preparation: Prepare 10 mM stock solutions of both compounds in DMSO. Perform 1:3 serial dilutions in Assay Buffer to create a concentration range (e.g., 10

M to 0.1 nM). -

Enzyme Incubation: Dispense 10

L of diluted compound and 15 -

Substrate Addition: Add 25

L of Fluorogenic Substrate (20 -

Development: Add 50

L of Developer Solution (Trypsin/TSA) to cleave the deacetylated substrate and release the fluorophore. Incubate for 15 minutes at room temperature. -

Detection: Read fluorescence at Ex/Em = 360/460 nm.

Data Analysis: Calculate % Inhibition relative to DMSO control. Fit data to a sigmoidal dose-response curve.

| Parameter | Active (2-amino) | Control (3-APBB) | Interpretation |

| IC50 (HDAC1) | < 500 nM | > 10,000 nM | Confirms loss of potency due to isomer shift. |

| IC50 (HDAC3) | < 500 nM | > 10,000 nM | Validates Class I specificity mechanism. |

| Curve Shape | Sigmoidal | Flat / Noise | Proves lack of specific binding. |

Protocol B: Cellular Target Engagement (Western Blot)

Objective: To confirm that 3-APBB does not induce histone hyperacetylation in cells, proving that any cytotoxicity observed at high doses is off-target.

Cell Lines: HCT116 (Colon Cancer) or MCF-7 (Breast Cancer).

Workflow:

-

Seeding: Seed cells at

cells/well in a 6-well plate. Allow attachment overnight. -

Treatment: Treat cells for 24 hours with:

-

Vehicle (DMSO 0.1%)

-

Active 2-amino analog (1

M and 5 -

3-APBB (1

M and 5

-

-

Lysis: Wash with cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitors and 1

M TSA (to prevent deacetylation during lysis). -

Immunoblotting:

-

Load 20

g protein per lane. -

Primary Antibodies: Acetyl-Histone H3 (Lys9/Lys14) and Total Histone H3 .

-

Secondary Antibodies: HRP-conjugated anti-rabbit.

-

-

Quantification: Normalize Acetyl-H3 signal to Total H3.

Expected Results:

-

Active (2-amino): Strong induction of Acetyl-H3 (accumulation of substrate).

-

Control (3-APBB): Acetyl-H3 levels comparable to DMSO vehicle.

Part 3: Visualization & Logic

Structural Logic: The Zinc Chelation Gap

The following diagram illustrates why the 3-amino analog fails as an inhibitor, visualizing the "Pharmacophore Gap."

Caption: Mechanistic divergence between the active ortho-amino inhibitor and the inactive meta-amino control (3-APBB).

Part 4: References

-

Chou, C. J., et al. (2008). "Structure-activity relationships of aniline-based histone deacetylase inhibitors: The role of the zinc-binding group." Journal of Medicinal Chemistry.

-

Establishes the critical requirement of the ortho-phenylenediamine motif for zinc chelation.

-

-

Suzuki, T., et al. (2005). "Design, synthesis, and biological activity of novel inhibitors of histone deacetylases."[1][2] Journal of Medicinal Chemistry.

-

Provides comparative data on benzamide regioisomers.

-

-

Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors: The Relevance of Isoform Selectivity." Biochemistry.

-

Discusses the kinetics of benzamide inhibitors (Class I selectivity).

-

-

Sigma-Aldrich / Merck. (2024). "N-(3-aminophenyl)-4-bromobenzamide Product Specification."

-

Verifies commercial availability of the scaffold for use as a control.

-

Sources

Application Note: Cellular Profiling of N-(3-aminophenyl)-4-bromobenzamide

This Application Note is designed for researchers utilizing N-(3-aminophenyl)-4-bromobenzamide (CAS: 898170-52-0), a synthetic benzanilide scaffold.

While often employed as a chemical intermediate, this molecule serves a critical biological function as a structural probe (SAR tool) in epigenetic drug discovery. Specifically, it acts as the meta-isomer counterpart to the ortho-amino benzamide pharmacophore found in Class I Histone Deacetylase (HDAC) inhibitors like Entinostat (MS-275) and Tacedinaline (CI-994) .

Executive Summary

N-(3-aminophenyl)-4-bromobenzamide is a small molecule benzanilide comprising a 4-bromobenzoyl "tail" and a 3-aminoaniline "head." In medicinal chemistry, it is primarily utilized to define the regiochemical requirements of zinc-dependent enzymes.

-

Primary Application (Epigenetics): It serves as a negative control or selectivity probe for Class I HDAC inhibitors. The meta-position of the amine prevents effective chelation of the active site Zinc (Zn²⁺) ion, contrasting with the high potency of ortho-amino analogs (e.g., Entinostat).

-

Secondary Application (Ion Channels): Emerging literature identifies N-(3-aminophenyl)benzamide derivatives as modulators of TRPV2 channels, critical in macrophage migration and immune response.

-

Assay Focus: This guide details protocols for validating Target Engagement (via Western Blot) and Cellular Viability, establishing the compound's baseline activity profile.

Biological Mechanism & SAR Logic

To understand the utility of this compound, one must analyze its binding mode relative to active drugs.

The "Ortho-Meta Switch" in HDAC Inhibition

Class I HDAC inhibitors (HDAC1, 2,[1][2] 3) typically require a Zinc-Binding Group (ZBG).

-

Active Pharmacophore (Ortho): An amino group at the 2-position (ortho) of the aniline ring forms a bidentate chelate with the Zn²⁺ ion in the enzyme's catalytic pocket.

-

Inactive/Weak Probe (Meta): N-(3-aminophenyl)-4-bromobenzamide places the amino group at the 3-position (meta). This steric shift disrupts Zn²⁺ chelation, rendering the molecule significantly less active.

-

Utility: By comparing cellular responses between the ortho-analog (positive control) and this meta-analog, researchers confirm that observed effects are due to specific HDAC inhibition rather than non-specific toxicity.

Graphviz Visualization: The SAR Logic

Caption: Logical flow demonstrating why the meta-amino structure serves as a specificity control in HDAC assays.

Experimental Protocols

Protocol A: Cellular Histone Acetylation Assay (Western Blot)

Objective: To confirm that N-(3-aminophenyl)-4-bromobenzamide does not induce histone hyperacetylation, distinguishing it from active HDAC inhibitors.

Materials:

-

Cell Line: HCT116 (Colon Cancer) or MCF-7 (Breast Cancer).

-

Compound: N-(3-aminophenyl)-4-bromobenzamide (10 mM stock in DMSO).

-

Positive Control: Entinostat (MS-275) or Vorinostat (SAHA).

-

Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail + 1 μM Trichostatin A (TSA) (Critical: TSA prevents deacetylation during lysis).

Workflow:

-

Seeding: Plate cells at

cells/well in a 6-well plate. Incubate overnight. -

Treatment:

-

Treat cells with increasing concentrations of N-(3-aminophenyl)-4-bromobenzamide (1 μM, 5 μM, 10 μM).

-

Treat separate wells with Positive Control (Entinostat, 1 μM).

-

Vehicle Control: 0.1% DMSO.

-

-

Incubation: Incubate for 18–24 hours . (Acetylation marks are stable but require time to accumulate).

-

Harvesting:

-

Wash cells 1x with ice-cold PBS.

-

Add 150 μL ice-cold Lysis Buffer (supplemented with TSA).

-

Scrape and collect lysate; sonicate briefly (3x 5 sec) to shear DNA.

-

-

Western Blotting:

-

Load 20 μg protein per lane.

-

Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) or Anti-Acetyl-Histone H4.

-

Loading Control: Anti-Total H3 or Anti-

-Actin.

-

-

Analysis:

-

Expected Result: The Positive Control will show a dense, dark band for Acetyl-H3. The N-(3-aminophenyl)-4-bromobenzamide lanes should resemble the DMSO control (faint/no band), confirming lack of HDAC inhibition.

-

Protocol B: Cell Viability & Cytotoxicity Profiling (MTT/ATP)

Objective: To determine the non-specific cytotoxicity of the scaffold.

Materials:

-

Assay: CellTiter-Glo® (Promega) or MTT Reagent.

-

Plate: 96-well white-walled (for luminescence) or clear (for MTT).

Workflow:

-

Seeding: Plate 3,000–5,000 cells/well in 90 μL media. Allow attachment (4–6 hours).

-

Dosing: Prepare a 10-point dilution series of N-(3-aminophenyl)-4-bromobenzamide (Range: 100 μM down to 0.1 nM). Add 10 μL (10x conc) to wells.

-

Duration: Incubate for 72 hours (standard cytotoxicity window).

-

Readout:

-

MTT: Add reagent, incubate 4h, solubilize crystals, read Absorbance at 570 nm.

-

ATP (Glo): Add reagent, shake 2 min, read Luminescence.

-

-

Calculation: Calculate

using a 4-parameter logistic regression.-

Note: If

but the compound is used at 1 μM in other assays, it is considered non-toxic at working concentrations.

-

Data Interpretation & Troubleshooting

Comparative Activity Table:

| Assay Readout | Positive Control (Entinostat) | N-(3-aminophenyl)-4-bromobenzamide | Interpretation |

|---|---|---|---|

| HDAC1/2 IC50 (Cell-free) | < 500 nM | > 10,000 nM (Expected) | Validates lack of ZBG function. |

| Acetyl-H3 (Western) | Strong Induction (>10x) | No/Weak Induction (<2x) | Confirms cellular inactivity on HDACs. |

| Cell Viability (IC50) | ~1–5 μM (Cell dependent) | Variable (Likely >10 μM) | If toxic, mechanism is likely non-epigenetic. |

Troubleshooting:

-

Unexpected Acetylation: If N-(3-aminophenyl)-4-bromobenzamide induces acetylation, check for metabolic conversion . In rare cases, liver microsomes (if using hepatocytes) might hydroxylate the ring, creating an active metabolite.

-

Precipitation: The 4-bromo group increases lipophilicity. Ensure DMSO concentration is kept at 0.1–0.5% and check for crystal formation in media at >10 μM.

Advanced Workflow: TRPV2 Screening (Optional)

For researchers investigating the TRPV2 modulation potential (based on the scaffold's structural similarity to known blockers):

-

Dye: Fluo-4 AM (Calcium Indicator).

-

Stimulus: Cannabidiol (CBD) or 2-APB (non-specific agonists) to activate TRPV2.

-

Method: Pre-incubate cells with N-(3-aminophenyl)-4-bromobenzamide (10 μM) for 30 mins. Add Agonist. Measure Calcium flux via kinetic plate reader.

-

Success Criteria: Reduction in peak calcium fluorescence compared to Agonist-only control indicates channel blockade.

Graphviz: Experimental Decision Tree

Caption: Step-by-step decision matrix for characterizing the biological activity of the scaffold.

References

-

Bressi, J. C., et al. (2010).[1] Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides. Bioorganic & Medicinal Chemistry Letters. (Demonstrates the strict requirement for ortho-amino substitution for HDAC activity).

-

Mellini, P., et al. (2023). Medicinal chemistry advances in targeting class I histone deacetylases: Novel ZBGs.[2] Exploration of Targeted Anti-tumor Therapy.[3] (Reviews the benzamide pharmacophore and the inactivity of meta-isomers).

-

Peretz, A., et al. (2024). TRPV2 channel blockers and use thereof. WIPO Patent Application WO2024009308A1. (Identifies N-(3-aminophenyl)benzamide derivatives as potential TRPV2 modulators).

-

Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. (Standard industry protocol for cytotoxicity).

Sources

Troubleshooting "N-(3-aminophenyl)-4-bromobenzamide" synthesis side reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(3-aminophenyl)-4-bromobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide coupling reaction. The content is structured in a question-and-answer format to directly address practical issues in the laboratory.

Overview of the Synthesis